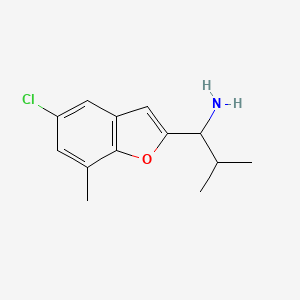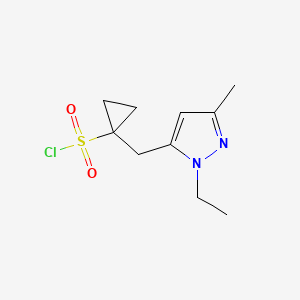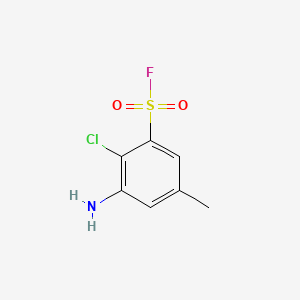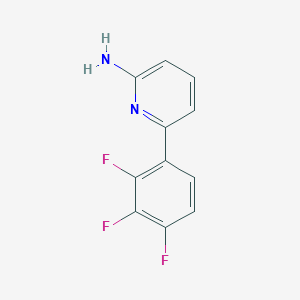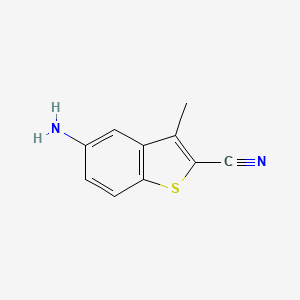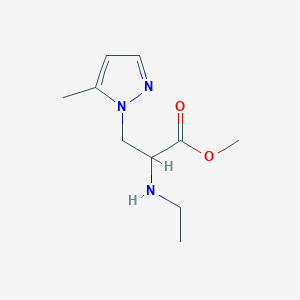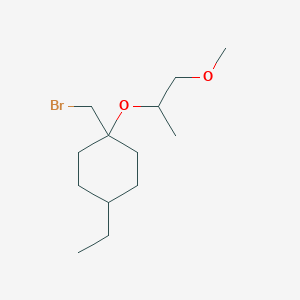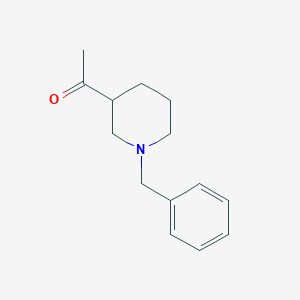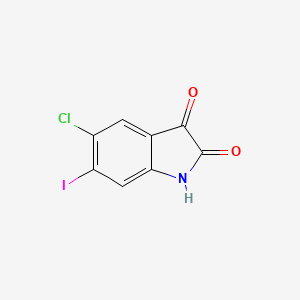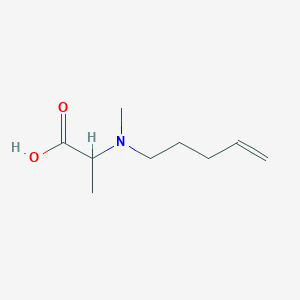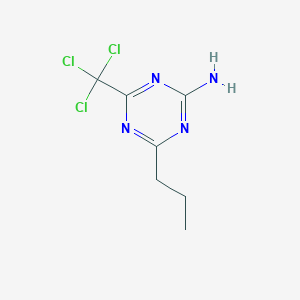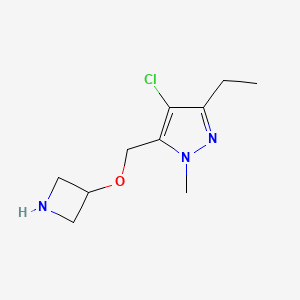![molecular formula C10H11ClN2O2S B13634813 6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13634813.png)
6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 6-position and a thiolan-3-ylmethyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chloro Group: Chlorination at the 6-position of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) under reflux conditions.
Attachment of the Thiolan-3-ylmethyl Group: The thiolan-3-ylmethyl group can be introduced via a nucleophilic substitution reaction using a thiolan-3-ylmethyl halide in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 6-position can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiolan-3-ylmethyl group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form the corresponding carboxylate salt.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced pyrimidine derivatives.
科学的研究の応用
6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme mechanisms and interactions due to its unique structural features.
作用機序
The mechanism of action of 6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity.
Interacting with DNA/RNA: It can intercalate into DNA or RNA, disrupting their function and replication.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.
類似化合物との比較
Similar Compounds
6-Chloropyrimidine-4-carboxylic acid: Lacks the thiolan-3-ylmethyl group, making it less versatile in chemical modifications.
2-[(Thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid: Lacks the chloro group, which may reduce its reactivity in certain nucleophilic substitution reactions.
Uniqueness
6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid is unique due to the presence of both the chloro and thiolan-3-ylmethyl groups, which provide a combination of reactivity and structural diversity. This makes it a valuable compound for the synthesis of complex molecules and the study of various chemical and biological processes.
特性
分子式 |
C10H11ClN2O2S |
|---|---|
分子量 |
258.73 g/mol |
IUPAC名 |
6-chloro-2-(thiolan-3-ylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11ClN2O2S/c11-8-4-7(10(14)15)12-9(13-8)3-6-1-2-16-5-6/h4,6H,1-3,5H2,(H,14,15) |
InChIキー |
QSMQUJJISVXMKL-UHFFFAOYSA-N |
正規SMILES |
C1CSCC1CC2=NC(=CC(=N2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid](/img/structure/B13634735.png)
